(R)-8-fluorochroman-4-amine hydrochloride
Overview
Description
®-8-fluorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of fluorinated amines It is characterized by the presence of a fluorine atom at the 8th position of the chroman ring and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-fluorochroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chroman ring system, which can be derived from commercially available starting materials.
Fluorination: The introduction of the fluorine atom at the 8th position is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced at the 4th position through nucleophilic substitution reactions. This step often involves the use of amine sources such as ammonia or primary amines under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-8-fluorochroman-4-amine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient fluorination and amination steps, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-8-fluorochroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, oximes.
Reduction: Alcohols, amine derivatives.
Substitution: Substituted amines, amides.
Scientific Research Applications
®-8-fluorochroman-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in studies investigating the biological activity of fluorinated amines and their potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-8-fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of enzymatic pathways and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin Derivatives: These compounds share a similar chroman ring system but lack the fluorine atom.
Difluoromethylated Compounds: These compounds contain difluoromethyl groups and are used in medicinal chemistry for their unique pharmacological properties.
Chiral Furan Compounds: These compounds are derived from biomass and have applications in the synthesis of high-value organic molecules.
Uniqueness
®-8-fluorochroman-4-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity towards molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKWCMPLLLFKBM-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680598 | |
Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730980-49-1 | |
Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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